N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Description

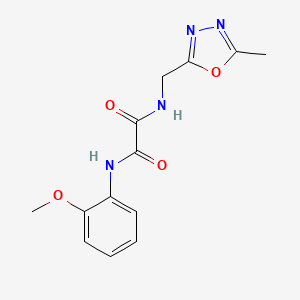

N1-(2-Methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NH-C(O)-C(O)-NH-) core. The molecule features a 2-methoxyphenyl group attached to one terminal nitrogen and a 5-methyl-1,3,4-oxadiazol-2-yl methyl group on the other terminal nitrogen. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-8-16-17-11(21-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)20-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBZRADXNYPYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 5-methyl-1,3,4-oxadiazole-2-methanamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Methoxyphenyl aldehyde or methoxyphenyl carboxylic acid.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole structures exhibit promising anticancer properties. For instance, derivatives similar to N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria, as well as antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Treatment of Inflammatory Diseases

Research has explored the potential of this compound in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate immune responses and reduce inflammation markers in vitro makes it a candidate for further clinical studies.

Neurological Disorders

There is emerging interest in the neuroprotective effects of oxadiazole derivatives. Some studies suggest that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their anticancer efficacy on human breast cancer cell lines (MCF-7). Among the synthesized compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

Case Study: Antimicrobial Activity

A comparative study published in Pharmaceutical Biology assessed the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Data Summary Table

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxalamide derivatives are explored for diverse applications, including antiviral, flavor-enhancing, and enzyme-inhibitory activities. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

- The thiazole -containing compound 15 () exhibits antiviral activity, attributed to the thiazole ring’s electron-withdrawing properties and hydrogen-bonding capacity . In contrast, the 1,3,4-oxadiazole in the target compound may confer superior metabolic resistance due to reduced susceptibility to enzymatic degradation .

- Methoxy positional isomerism (e.g., 2-methoxy vs. 4-methoxy in compound 17 ) affects steric hindrance and electronic distribution, which could alter receptor binding kinetics .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for oxalamides in and , involving coupling of activated oxalyl intermediates with amines under acidic or basic conditions . For example, compound 17 () was synthesized in 35% yield via a two-step procedure, suggesting similar scalability for the target molecule .

Adamantyl-containing oxalamides (e.g., compound 4) exhibit high melting points (>200°C) due to rigid hydrocarbon frameworks, whereas methoxy-phenyl derivatives (e.g., compound 17) are solids with moderate solubility in polar solvents .

Biological Activity

N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1306606-21-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes. Studies suggest that it may inhibit topoisomerase I activity, which is crucial for DNA replication and transcription .

- Receptor Modulation : The compound may also modulate receptor activity, potentially leading to anti-inflammatory or anticancer effects.

Antiproliferative Effects

Research has indicated that compounds containing oxadiazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested :

- HCT-116 (colorectal carcinoma)

- HeLa (cervical adenocarcinoma)

In vitro studies demonstrated that derivatives of oxadiazole showed cytotoxic effects with IC50 values ranging from 0.29 to 0.90 µM . The mechanism behind this activity often involves the inhibition of topoisomerase enzymes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have shown promise against various bacterial strains by disrupting bacterial enzyme functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituent Variations : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.

- Oxadiazole Ring Modifications : Alterations in the oxadiazole structure can significantly affect enzyme binding affinity and selectivity .

Study 1: Antiproliferative Activity

A study synthesized a series of oxadiazole derivatives and tested their antiproliferative effects using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| N1-(2-methoxyphenyl)-N2-(oxalamide derivative) | 0.45 | HCT-116 |

| N1-(substituted phenyl)-N2-(oxadiazole derivative) | 0.75 | HeLa |

These findings support the potential for developing new anticancer agents based on the oxadiazole scaffold .

Study 2: Mechanism Elucidation

Another research effort focused on elucidating the mechanism of action through molecular docking studies. The results suggested that this compound binds effectively to topoisomerase I, inhibiting its activity and leading to increased apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.